molecular formula C14H22N2O B1252969 Angustifoline

Angustifoline

Cat. No. B1252969
M. Wt: 234.34 g/mol
InChI Key: VTIPIBIDDZPDAV-ZDEQEGDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angustifoline is a natural product found in Sophora secundiflora, Dermatophyllum secundiflorum, and other organisms with data available.

Scientific Research Applications

Anticancer Potential

Angustifoline has demonstrated significant anticancer properties, particularly against human colon cancer cells (COLO-205). Studies reveal that it induces autophagy, apoptosis, inhibits cell invasion and migration, and causes cell cycle arrest in the G2/M phase. These effects are dose- and time-dependent, suggesting angustifoline's potential as a natural anticancer agent (Ding et al., 2019).

Alkaloid Profile and Antimicrobial Activity

Angustifoline is identified as a minor alkaloid in Lupinus angustifolius. Its isolation and characterization, along with other alkaloids, have contributed to understanding their antimicrobial properties. For instance, the alkaloid extract of L. angustifolius, which includes angustifoline, has demonstrated significant activity against various bacteria and fungi (Erdemoglu et al., 2007).

Isolation and Structural Study

The isolation and structural elucidation of angustifoline from plant sources such as Lupinus angustifolius have been extensively studied. These studies provide insights into its chemical structure and potential applications in various fields, including pharmacology and chemistry (Brooke et al., 1996).

Inhibition of Protein Biosynthesis

Angustifoline has been investigated for its effect on protein biosynthesis in plants. Studies have shown that it can inhibit specific steps in this process, such as the binding of aminoacylated tRNA to ribosomes. This property highlights its potential application in studying and manipulating plant biochemical processes (Korcz et al., 1987).

Phytochemical and Pharmacological Research

Research into the phytochemical composition of plants containing angustifoline has expanded our knowledge about their pharmacological properties. Studies involving Chamaenerion angustifolium, for example, have revealed the presence of bioactive components like angustifoline, aiding in understanding their therapeutic applications (Tsvetov et al., 2022).

properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

InChI

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1

InChI Key

VTIPIBIDDZPDAV-ZDEQEGDKSA-N

Isomeric SMILES

C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2

SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2

Canonical SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2

synonyms

angustifoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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